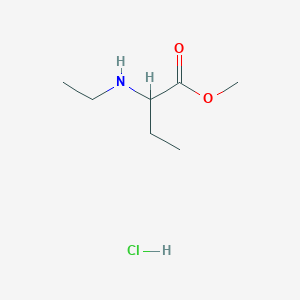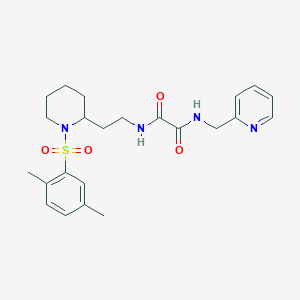
(E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21F3N2O5 and its molecular weight is 438.403. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding Properties
A significant application of compounds related to (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is their synthesis for studying nicotinic acetylcholine receptor binding properties. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, have been explored. This compound, labeled with the positron emitter fluorine-18, showed promising properties for PET imaging of central nicotinic acetylcholine receptors, without binding to alpha7 nicotinic or 5HT3 receptors, making it a suitable radioligand for brain imaging (Doll et al., 1999).
Potential Antidepressant and Nootropic Agents
Another research avenue involves the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, derivatives of isonocotinyl hydrazone, as potential antidepressant and nootropic agents. Certain compounds within this group have exhibited significant antidepressant activity and nootropic activity in various tests, highlighting the central nervous system potential of the 2-azetidinone skeleton and its applicability in developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Drug Synthesis and Medicinal Frameworks
The preparation of chiral contiguous epoxyaziridines and their regioselective ring-opening have applications in drug syntheses, providing an efficient asymmetric synthesis pathway for various medicinally important frameworks. This methodology has enabled the synthesis of antibiotic fragments, non-proteinogenic amino acids, and potent antifungal agents, demonstrating the versatility and utility of these compounds in medicinal chemistry (Mao et al., 2018).
Trifluoromethylated Compound Synthesis
The synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid highlights the role of the trifluoromethyl group in medicinal chemistry, offering new avenues for the development of drugs with enhanced properties. These compounds, and their racemic as well as enantiopure forms, have been explored for their potential applications in drug development, showcasing the importance of fluorinated compounds in enhancing drug efficacy and specificity (Sukach et al., 2015).
Propiedades
IUPAC Name |
(E)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c1-28-15-9-13(10-16(29-2)20(15)30-3)7-8-19(27)26-11-14(12-26)31-18-6-4-5-17(25-18)21(22,23)24/h4-10,14H,11-12H2,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQJVUSUCHJUDL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)



![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)




![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2942803.png)